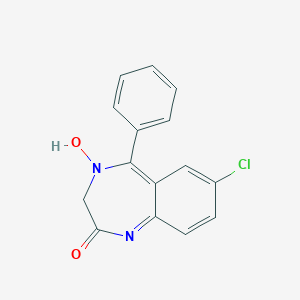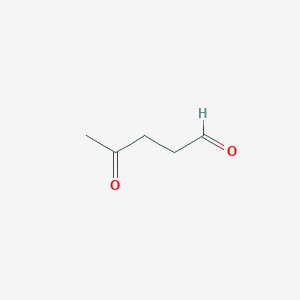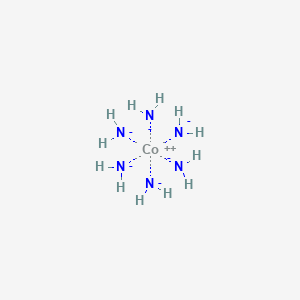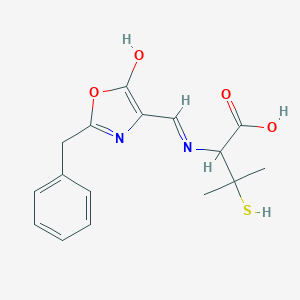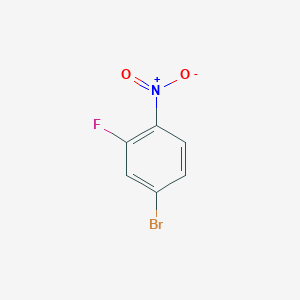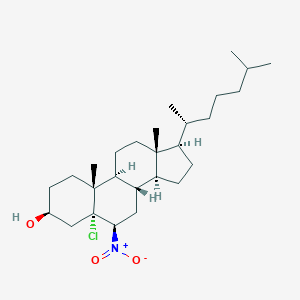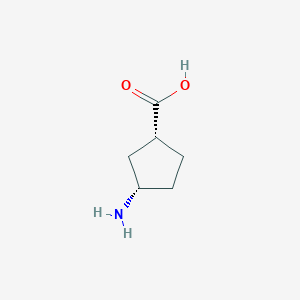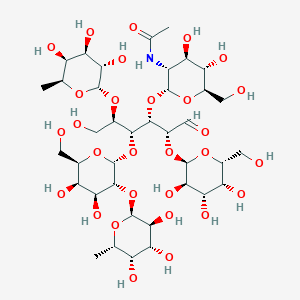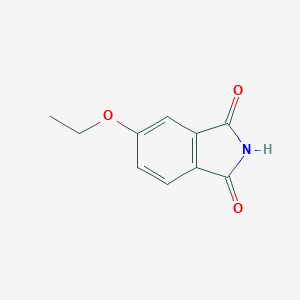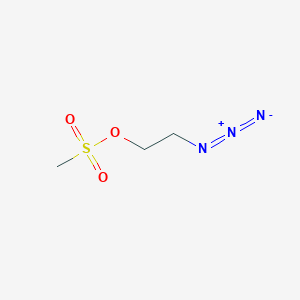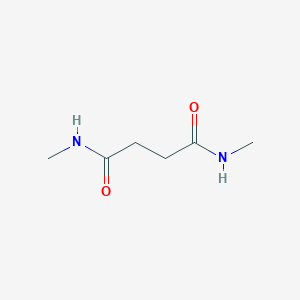
n,n'-Dimethylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Dimethylbutanediamide (DMBDA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMBDA is a diamide compound that is used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. The compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of n,n'-Dimethylbutanediamide is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. In polymer chemistry, n,n'-Dimethylbutanediamide cross-links with polymer chains to form a three-dimensional network, improving the mechanical properties of the polymer. In terms of its biochemical and physiological effects, n,n'-Dimethylbutanediamide has been found to modulate the gut microbiome by inhibiting the production of trimethylamine-N-oxide (TMAO) by gut bacteria.
Effets Biochimiques Et Physiologiques
N,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects. Studies have shown that n,n'-Dimethylbutanediamide can inhibit the production of TMAO by gut bacteria, which has been linked to cardiovascular disease. n,n'-Dimethylbutanediamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. Additionally, n,n'-Dimethylbutanediamide has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using n,n'-Dimethylbutanediamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research. However, one limitation of using n,n'-Dimethylbutanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on n,n'-Dimethylbutanediamide. One area of interest is the potential applications of n,n'-Dimethylbutanediamide in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of n,n'-Dimethylbutanediamide and its effects on the gut microbiome. Finally, there is potential for n,n'-Dimethylbutanediamide to be used as a cross-linking agent in the development of new polymers with improved mechanical properties.
Méthodes De Synthèse
N,n'-Dimethylbutanediamide is synthesized by reacting dimethylamine with butanediamide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields n,n'-Dimethylbutanediamide as a white crystalline solid with a melting point of approximately 75°C.
Applications De Recherche Scientifique
N,n'-Dimethylbutanediamide has been used as a reagent in organic synthesis to synthesize various compounds such as pyridines, pyrimidines, and imidazoles. It has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of polymers. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.
Propriétés
Numéro CAS |
16873-50-0 |
|---|---|
Nom du produit |
n,n'-Dimethylbutanediamide |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N,N'-dimethylbutanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clé InChI |
ZLBXNYLVDYFZAV-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCC(=O)NC |
SMILES canonique |
CNC(=O)CCC(=O)NC |
Synonymes |
N,N'-Dimethylsuccinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



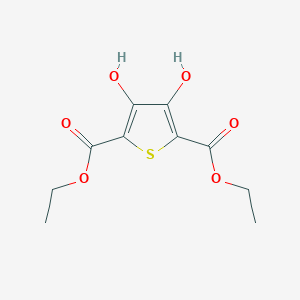
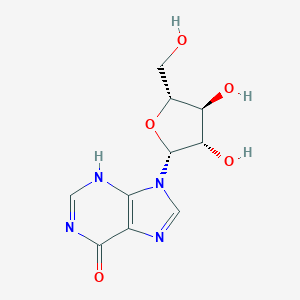
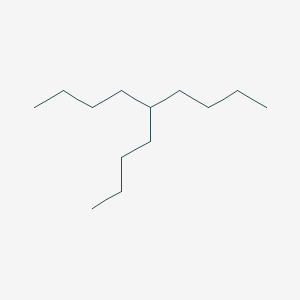
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
